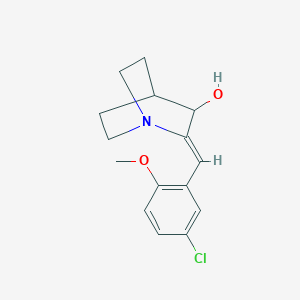![molecular formula C15H19N3O3 B5317035 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B5317035.png)
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide, commonly known as EPOB or GSK-690693, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. It belongs to the class of oxadiazole compounds and has shown promising results in preclinical studies.
Mécanisme D'action
EPOB acts as a selective inhibitor of AKT activity by binding to the PH domain of the protein. This prevents the recruitment of AKT to the cell membrane, where it is activated by phosphorylation. Inhibition of AKT activity leads to the activation of downstream signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects
In preclinical studies, EPOB has been shown to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer. It has also been found to have minimal toxicity in normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of EPOB is its high selectivity for AKT inhibition, which reduces the risk of off-target effects. It also has good bioavailability and pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, EPOB has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on EPOB. One area of interest is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another direction is the investigation of its effects on other signaling pathways involved in cancer progression, such as the MAPK and PI3K pathways. Additionally, clinical trials are needed to evaluate the safety and efficacy of EPOB in humans.
Méthodes De Synthèse
EPOB can be synthesized using a multi-step process that involves the reaction of 4-ethoxybenzohydrazide with pentanoyl chloride, followed by cyclization with phosphoryl chloride and ammonium hydroxide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
EPOB has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of AKT, a protein kinase that plays a key role in cell survival and proliferation. Inhibition of AKT leads to the activation of apoptosis, or programmed cell death, in cancer cells. EPOB has also been found to have synergistic effects with other chemotherapeutic agents, such as paclitaxel and cisplatin.
Propriétés
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-5-6-13(19)16-15-14(17-21-18-15)11-7-9-12(10-8-11)20-4-2/h7-10H,3-6H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFRRHWUJRFXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316953.png)
![1-{[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile hydrochloride](/img/structure/B5316966.png)
![1-{[1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5316967.png)
![{1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5316975.png)
![N-{1-[1-(4-aminopyrimidin-2-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5316977.png)
![3-methyl-8-[(3-methyl-1-benzothien-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5316986.png)
![N-(2,3-dimethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5316993.png)
![3-methyl-7-[(2-methylphenoxy)acetyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5316996.png)

![1-{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5317024.png)
![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5317031.png)

![6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5317048.png)
![N-(3-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5317055.png)